molecular formula C11H7F4NO B12097108 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B12097108
M. Wt: 245.17 g/mol
InChI Key: QPTHPHZFCDXYHJ-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Formylation: The formyl group (aldehyde) can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions may require specific conditions due to the electron-withdrawing nature of these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

    Reduction: 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-methanol

    Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties due to the presence of fluorine and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1-methyl-1H-indole-3-carbaldehyde: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which can affect its chemical properties and interactions.

    6-fluoro-1H-indole-3-carbaldehyde: Lacks both the methyl and trifluoromethyl groups, leading to significant differences in its chemical behavior.

Uniqueness

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of fluorine and trifluoromethyl groups, which can significantly influence its electronic properties, reactivity, and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7F4NO

Molecular Weight

245.17 g/mol

IUPAC Name

6-fluoro-1-methyl-5-(trifluoromethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H7F4NO/c1-16-4-6(5-17)7-2-8(11(13,14)15)9(12)3-10(7)16/h2-5H,1H3

InChI Key

QPTHPHZFCDXYHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)F)C(F)(F)F)C=O

Origin of Product

United States

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